molecular formula C8H8ClNO2 B1353946 2-Chloro-1,3-dimethyl-5-nitrobenzene CAS No. 38560-96-2

2-Chloro-1,3-dimethyl-5-nitrobenzene

Cat. No. B1353946
Key on ui cas rn: 38560-96-2
M. Wt: 185.61 g/mol
InChI Key: XOTLSEJRAUKAPO-UHFFFAOYSA-N
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Patent
US08063225B2

Procedure details

To a solution of a mixture 2-chloro-1,3-dimethyl-4-nitro-benzene and chloro-1,3-dimethyl-5-nitro-benzene (12.8 g, 69 mmol) in EtOH (75 mL), conc. HCl (75 mL) was added. Than SnCl2 (51.0 g) was added in two portions. The mixture was stirred overnight at RT, then heated at 60° C. for 30 min, cooled to 0-5° C. (ice bath). Neutralized with NaOH (70 g) in H2O (500 ml). The product was extracted with Et2O (500 ml). Extract was dried over Na2SO4, evaporated. The residue was crystallized two times from hexane providing 3.66 g 3-chloro-2,4-dimethyl-phenylamine as white crystals. The filtrates were evaporated in vacuo and the residue was separated on SiO2 column (200 g), hexane-EtOAc (0 to 10% v/v). providing additionally 3.11 g of the product. Yield 6.77 g (43.5 mmol, 63%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
51 g
Type
reactant
Reaction Step Two
Name
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH3:12].ClC1C(C)=CC([N+]([O-])=O)=CC=1C.Cl[Sn]Cl.[OH-].[Na+]>CCO.Cl.O>[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([CH:5]=[CH:4][C:3]=1[CH3:12])[NH2:9] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1C)[N+](=O)[O-])C
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1C)[N+](=O)[O-])C
Name
Quantity
75 mL
Type
solvent
Smiles
CCO
Name
Quantity
75 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C. (ice bath)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with Et2O (500 ml)
EXTRACTION
Type
EXTRACTION
Details
Extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized two times from hexane providing 3.66 g 3-chloro-2,4-dimethyl-phenylamine as white crystals
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was separated on SiO2 column (200 g), hexane-EtOAc (0 to 10% v/v)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=C(N)C=CC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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